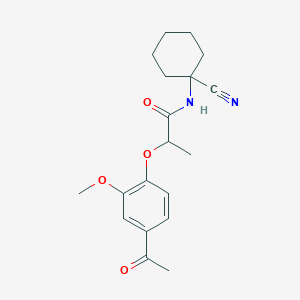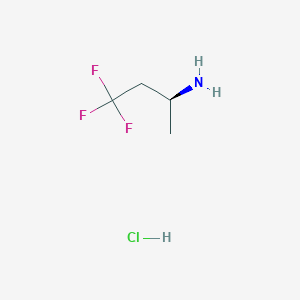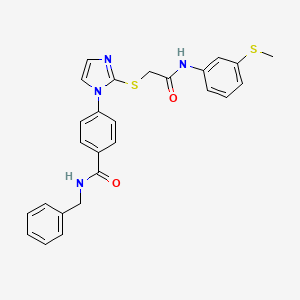
N-(3-Aminophenyl)-1-phenylmethanesulfonamide
Descripción general
Descripción
“N-(3-Aminophenyl)-1-phenylmethanesulfonamide” is a chemical compound used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H10N2O2S .Chemical Reactions Analysis
In the collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide, a rearrangement product ion was observed through nitrogen-oxygen (N–O) exchange .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.23 g/mol . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Drug Development
Sulfonamide compounds, including N-(3-Aminophenyl)-1-phenylmethanesulfonamide, have been highlighted for their significant role in drug development due to their versatile biological activities. These compounds have been explored as inhibitors for a range of enzymes and proteins, demonstrating potential as antiviral, anticancer, and Alzheimer’s disease drugs. The structural diversity and chemical functionality of sulfonamides have been leveraged to develop drugs with targeted therapeutic effects against various diseases, showcasing their importance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Applications
Sulfonamides have also found applications in environmental and analytical chemistry, particularly in the development of sensors and assays for detecting environmental pollutants and hazardous compounds. Their chemical structure allows for incorporation into electrochemical sensors and biosensors, enhancing the detection capabilities for amines, phenols, and other compounds relevant to environmental monitoring. The advancement in sensor technology using sulfonamide-based materials highlights their utility in addressing environmental challenges and improving safety and health outcomes (Barsan, Ghica, & Brett, 2015).
Advanced Materials and Chemical Synthesis
The incorporation of sulfonamide compounds into advanced materials has been investigated, with applications ranging from drug delivery systems to the synthesis of novel organic compounds. Their role in the development of pH- and sugar-sensitive materials for controlled drug release demonstrates the potential of sulfonamides in creating responsive and targeted delivery mechanisms. Furthermore, sulfonamides have been utilized in organic synthesis, offering pathways for the creation of complex molecules with specific functionalities, underscoring their versatility and value in chemical research (Sato, Yoshida, Takahashi, & Anzai, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWLLNWTTQBNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)






![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)
![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)
![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/no-structure.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)
